3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the hydroxy group, and the addition of the tosyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group or to modify the aromatic rings.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the tosyl group could introduce a wide range of functional groups.
Scientific Research Applications
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with hydroxy, methoxy, and tosyl groups. Examples include:
- 3-hydroxy-1-(4-methylphenyl)-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
- 3-hydroxy-1-(4-isopropylphenyl)-5-(4-methylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-17(2)19-7-11-21(12-8-19)28-24(20-9-13-22(33-4)14-10-20)26(25(29)27(28)30)34(31,32)23-15-5-18(3)6-16-23/h5-17,24,29H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNSCWBDYSXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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